
N-(2,6-dimethylphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,6-dimethylphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide, also known as DMXAA, is a small molecule that has been studied for its potential as an anti-cancer agent. DMXAA was first identified in the 1980s as a compound with anti-tumor activity in mice, and since then, it has been the subject of extensive research.
Mecanismo De Acción
The exact mechanism of action of N-(2,6-dimethylphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide is not fully understood, but it is thought to involve the activation of the immune system. N-(2,6-dimethylphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide has been shown to stimulate the production of cytokines and chemokines, which are involved in the recruitment and activation of immune cells. It has also been shown to activate the transcription factor NF-kB, which is involved in the regulation of immune and inflammatory responses.
Efectos Bioquímicos Y Fisiológicos
N-(2,6-dimethylphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide has been shown to have a number of biochemical and physiological effects, including the induction of apoptosis in tumor cells, the inhibition of angiogenesis, and the activation of the immune system. It has also been shown to have anti-inflammatory effects, which may contribute to its anti-tumor activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(2,6-dimethylphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide is its ability to induce tumor cell death through a number of different mechanisms, which may make it effective against a wide range of cancer types. However, N-(2,6-dimethylphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide has also been shown to have limited efficacy in some cancer models, and its mechanism of action is not fully understood, which may make it difficult to optimize for clinical use.
Direcciones Futuras
There are a number of potential future directions for research on N-(2,6-dimethylphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide. One area of interest is the development of combination therapies that may enhance its anti-tumor activity. Another area of interest is the development of biomarkers that may predict which patients are most likely to respond to N-(2,6-dimethylphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide. Finally, there is interest in developing new analogs of N-(2,6-dimethylphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide that may have improved efficacy and fewer side effects.
Métodos De Síntesis
N-(2,6-dimethylphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide can be synthesized using a number of different methods, including the reaction of 2,6-dimethylphenyl isocyanate with 3-amino-2,4-pentanedione, and the reaction of 2,6-dimethylphenyl isocyanate with 3-amino-2,4-dimethyl-1,2,4-triazole-5-thione. These methods have been optimized over the years to improve yield and purity.
Aplicaciones Científicas De Investigación
N-(2,6-dimethylphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide has been shown to have anti-tumor activity in a number of different cancer models, including lung cancer, melanoma, and colon cancer. It has been studied in both in vitro and in vivo models, and has been shown to induce tumor cell death through a number of different mechanisms. N-(2,6-dimethylphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide has also been shown to have anti-angiogenic properties, which may contribute to its anti-tumor activity.
Propiedades
Nombre del producto |
N-(2,6-dimethylphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide |
|---|---|
Fórmula molecular |
C18H19N3O4S |
Peso molecular |
373.4 g/mol |
Nombre IUPAC |
N-(2,6-dimethylphenyl)-1,3-dimethyl-2,4-dioxoquinazoline-6-sulfonamide |
InChI |
InChI=1S/C18H19N3O4S/c1-11-6-5-7-12(2)16(11)19-26(24,25)13-8-9-15-14(10-13)17(22)21(4)18(23)20(15)3/h5-10,19H,1-4H3 |
Clave InChI |
IJXKBVHLTIBBFX-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NS(=O)(=O)C2=CC3=C(C=C2)N(C(=O)N(C3=O)C)C |
SMILES canónico |
CC1=C(C(=CC=C1)C)NS(=O)(=O)C2=CC3=C(C=C2)N(C(=O)N(C3=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



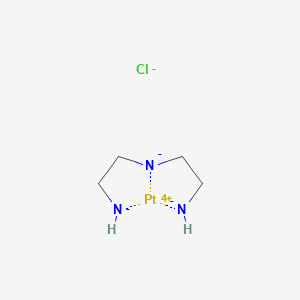

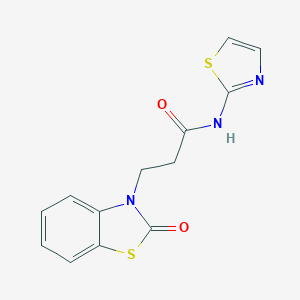
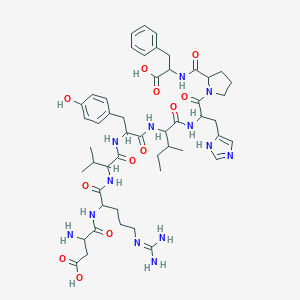
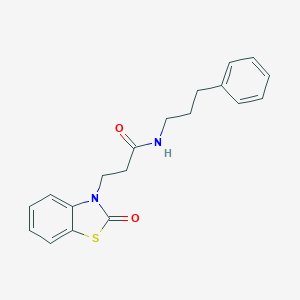


![Methyl 4-[(3-amino-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-2-butenoate](/img/structure/B228028.png)
![3-(2-Methyl-3-furyl)-6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B228032.png)
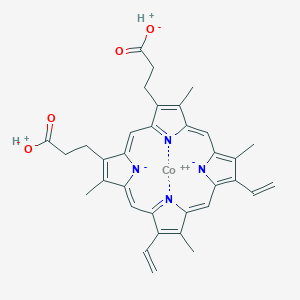
![5-(4-ethoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B228041.png)
![8,8-dimethyl-5-[4-(methylsulfanyl)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B228044.png)
![5-(2-methoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B228052.png)
